N1-(2-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide
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Overview
Description
N1-(2-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide typically involves the coupling of an oxalamide derivative with a thiazole-containing moiety. One common method involves the reaction of 2-ethylphenylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-(2-(p-tolyl)thiazol-4-yl)ethylamine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxalamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the oxalamide group can produce amines.
Scientific Research Applications
N1-(2-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent that includes a thiazole ring.
Bleomycin: An antineoplastic drug with a thiazole component.
Tiazofurin: Another antineoplastic agent featuring a thiazole ring.
Uniqueness
N1-(2-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of an oxalamide group with a thiazole ring and aromatic substituents differentiates it from other thiazole-containing compounds, providing unique reactivity and interaction profiles.
Properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-3-16-6-4-5-7-19(16)25-21(27)20(26)23-13-12-18-14-28-22(24-18)17-10-8-15(2)9-11-17/h4-11,14H,3,12-13H2,1-2H3,(H,23,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXBVZGOJRDZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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